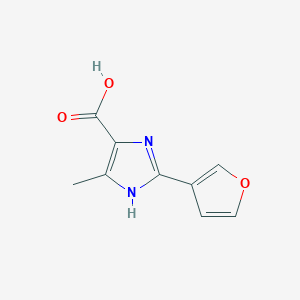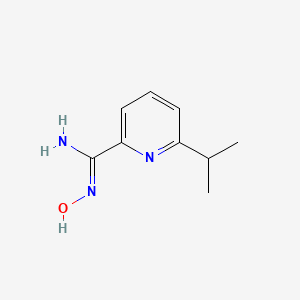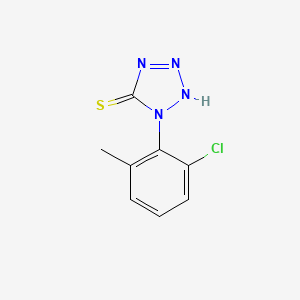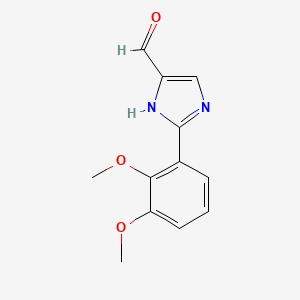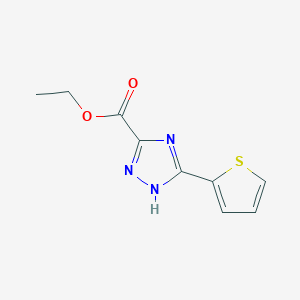
Ethyl 5-(Thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(Thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that features a thiophene ring fused with a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(Thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with ethyl chloroformate, followed by cyclization with triethyl orthoformate . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Ethyl 5-(Thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted thiophene derivatives .
科学的研究の応用
Ethyl 5-(Thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of Ethyl 5-(Thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The triazole ring can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic acid: A precursor in the synthesis of Ethyl 5-(Thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylate.
1,2,4-Triazole: A core structure in many biologically active compounds.
Ethyl 2-(Thiophen-2-yl)-1H-imidazole-4-carboxylate: A similar compound with an imidazole ring instead of a triazole ring.
Uniqueness
This compound is unique due to its combined thiophene and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility and potential for various applications in medicinal chemistry and material science .
特性
分子式 |
C9H9N3O2S |
|---|---|
分子量 |
223.25 g/mol |
IUPAC名 |
ethyl 5-thiophen-2-yl-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C9H9N3O2S/c1-2-14-9(13)8-10-7(11-12-8)6-4-3-5-15-6/h3-5H,2H2,1H3,(H,10,11,12) |
InChIキー |
LIEXXFOQFCNHBN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NNC(=N1)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


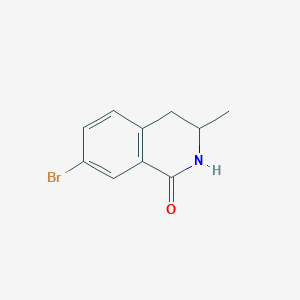
![6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677972.png)

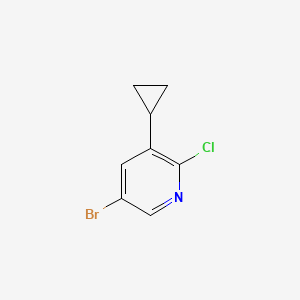
![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)
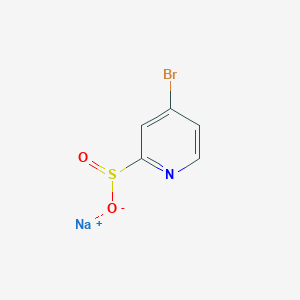
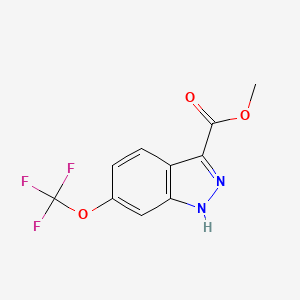
![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)
